molecular formula C8H14N2O6S B14009851 1-(2,4-Diaminophenoxy)ethanol; sulfuric acid

1-(2,4-Diaminophenoxy)ethanol; sulfuric acid

Cat. No.: B14009851
M. Wt: 266.27 g/mol
InChI Key: FBFCSRCNEPBFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diaminophenoxyethanol sulfate is an organic compound with the chemical formula C8H14N2O6S. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its various applications in different fields, including its use as a corrosion inhibitor, bactericide, and antioxidant .

Preparation Methods

2,4-Diaminophenoxyethanol sulfate can be synthesized through the reaction of aniline and ethylene oxide. The synthetic route involves the following steps:

Chemical Reactions Analysis

2,4-Diaminophenoxyethanol sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, in the presence of catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Diaminophenoxyethanol sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-diaminophenoxyethanol sulfate involves its interaction with molecular targets and pathways. In the context of its use as a hair dye ingredient, it acts as an oxidative dye precursor. When mixed with hydrogen peroxide, it undergoes oxidation to form colored compounds that impart color to the hair. The molecular targets include the hair fibers, where the dye molecules penetrate and bind to the hair structure .

Comparison with Similar Compounds

2,4-Diaminophenoxyethanol sulfate can be compared with other similar compounds such as:

    2,4-Diaminophenoxyethanol dihydrochloride: Similar in structure but differs in the counterion (chloride vs. sulfate).

    4-Amino-2-hydroxyethylphenol: Another compound with similar functional groups but different substitution patterns on the benzene ring.

The uniqueness of 2,4-diaminophenoxyethanol sulfate lies in its specific combination of functional groups and its sulfate counterion, which imparts distinct properties and applications .

Properties

Molecular Formula

C8H14N2O6S

Molecular Weight

266.27 g/mol

IUPAC Name

1-(2,4-diaminophenoxy)ethanol;sulfuric acid

InChI

InChI=1S/C8H12N2O2.H2O4S/c1-5(11)12-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-5,11H,9-10H2,1H3;(H2,1,2,3,4)

InChI Key

FBFCSRCNEPBFMX-UHFFFAOYSA-N

Canonical SMILES

CC(O)OC1=C(C=C(C=C1)N)N.OS(=O)(=O)O

Origin of Product

United States

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